molecular formula C7H11NO2 B13497468 (4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one

(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one

Cat. No.: B13497468
M. Wt: 141.17 g/mol
InChI Key: USQLBIMOOLRULX-NKWVEPMBSA-N
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Description

rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Mitsunobu reaction followed by sequential cyclization . This method is efficient and allows for the preparation of the compound in good yields with high stereoselectivity.

Industrial Production Methods

Industrial production of rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-6-one

InChI

InChI=1S/C7H11NO2/c9-5-3-6-7(4-5)10-2-1-8-6/h6-8H,1-4H2/t6-,7+/m0/s1

InChI Key

USQLBIMOOLRULX-NKWVEPMBSA-N

Isomeric SMILES

C1CO[C@@H]2CC(=O)C[C@@H]2N1

Canonical SMILES

C1COC2CC(=O)CC2N1

Origin of Product

United States

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